REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7]2.C([Sn](CCCC)(CCCC)[C:24]1[CH:29]=[CH:28][N:27]=[CH:26][CH:25]=1)CCC.[Li+].[Cl-]>C1(C)C=CC=CC=1>[N:27]1[CH:28]=[CH:29][C:24]([C:2]2[CH:11]=[CH:10][CH:9]=[C:8]3[C:3]=2[CH2:4][CH2:5][N:6]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7]3)=[CH:25][CH:26]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.989 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2CCN(CC2=CC=C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=CC=NC=C1)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.343 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
dichlorobis(triphenylphosphine) palladium (II)
|
Quantity
|
0.222 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was partitioned with 10% aq KF (20 mL) and EtOAc (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=C2CCN(CC2=CC=C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |